

# A Comprehensive Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	3-Bromo-4,5-dimethoxybenzaldehyde
Cat. No.:	B129006

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromo-4,5-dimethoxybenzaldehyde**, a key organic intermediate. The document details its chemical and physical properties, synthesis, and applications in medicinal chemistry, with a particular focus on its role as a precursor to pharmacologically active compounds.

## Core Data Presentation

The fundamental properties of **3-Bromo-4,5-dimethoxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	245.07 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	6948-30-7 <a href="#">[1]</a>
IUPAC Name	3-bromo-4,5-dimethoxybenzaldehyde <a href="#">[4]</a>
Synonyms	5-Bromoveratraldehyde <a href="#">[4]</a>
Physical Form	Crystalline Powder
Purity	≥98% <a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	62°C

## Synthesis and Experimental Protocols

**3-Bromo-4,5-dimethoxybenzaldehyde** is typically synthesized via the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde). While a specific detailed protocol for this exact molecule is not readily available in the searched literature, a representative experimental protocol for the synthesis of a closely related isomer, 4-Bromo-2,5-dimethoxybenzaldehyde, illustrates the general methodology.

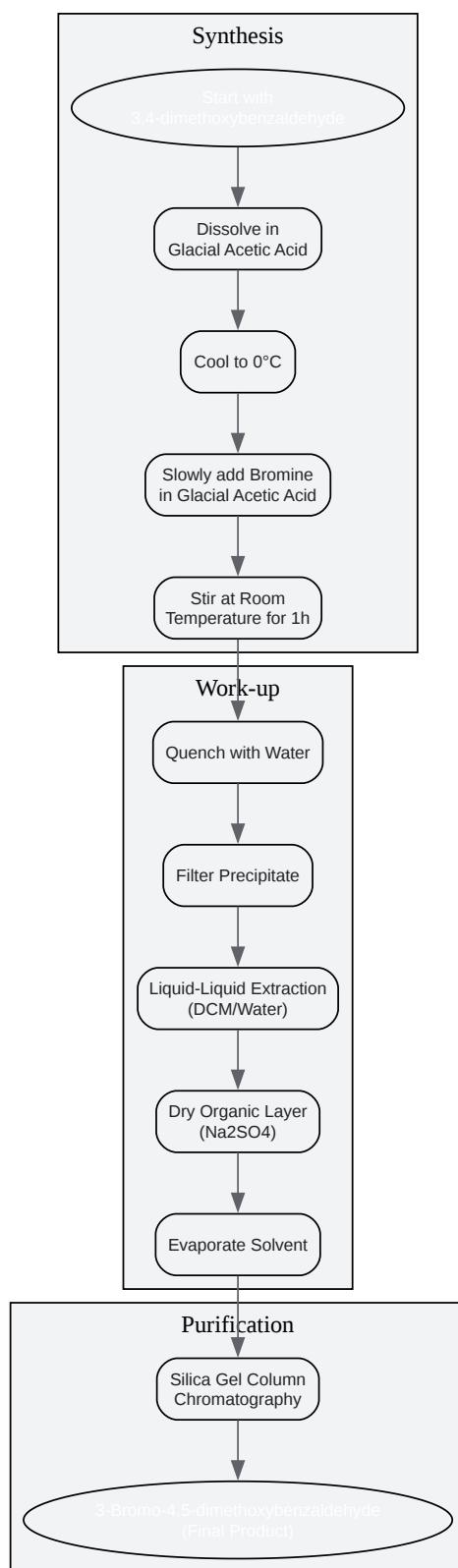
Illustrative Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde[\[2\]](#)

This protocol describes the bromination of 2,5-dimethoxybenzaldehyde. A similar approach can be envisioned for the synthesis of **3-Bromo-4,5-dimethoxybenzaldehyde** from 3,4-dimethoxybenzaldehyde.

- Materials:
  - 2,5-dimethoxybenzaldehyde
  - Glacial acetic acid
  - Bromine
  - Dichloromethane

- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane
- Procedure:
  - At 0 °C, 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) is dissolved in glacial acetic acid (7 mL).
  - A solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) is added slowly to the reaction mixture.
  - The reaction mixture is gradually warmed to room temperature and stirred continuously for 1 hour.
  - Upon completion of the reaction, water (30 mL) is added to quench the reaction, resulting in a white precipitate.
  - The precipitate is collected by filtration.
  - The collected solid is redissolved in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid extraction.
  - The aqueous phase is extracted three times with dichloromethane (25 mL each).
  - The organic phases are combined, washed with brine (25 mL), and dried over anhydrous sodium sulfate.
  - The solvent is removed under reduced pressure to yield the crude product.
  - The crude product is purified by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to afford 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.

Below is a generalized workflow for the synthesis and purification of a brominated dimethoxybenzaldehyde.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3-Bromo-4,5-dimethoxybenzaldehyde**.

# Applications in Drug Development and Medicinal Chemistry

**3-Bromo-4,5-dimethoxybenzaldehyde** serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its substituted benzene ring structure is a common feature in many biologically active compounds.

A closely related compound, 3,4,5-trimethoxybenzaldehyde, is a key intermediate in the synthesis of the antibacterial drug Trimethoprim.<sup>[5]</sup> This highlights the utility of this class of substituted benzaldehydes in the pharmaceutical industry. The synthesis of Trimethoprim involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile followed by cyclization with guanidine.

Furthermore, derivatives of brominated and methylated phenols have been synthesized and evaluated for their antioxidant and anticancer activities.<sup>[6]</sup> For instance, certain synthesized bromophenol derivatives have shown the ability to ameliorate oxidative damage and reduce reactive oxygen species (ROS) generation in human keratinocytes.<sup>[6]</sup> Some of these compounds also exhibited inhibitory effects on the viability of leukemia cells, suggesting their potential as anticancer agents.<sup>[6]</sup>

## Biological Activity of the Demethylated Analog: 3-Bromo-4,5-dihydroxybenzaldehyde

Extensive research has been conducted on the demethylated analog, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural compound isolated from red algae. BDB exhibits potent anti-inflammatory and antioxidant properties, making it a compound of significant interest for drug development.

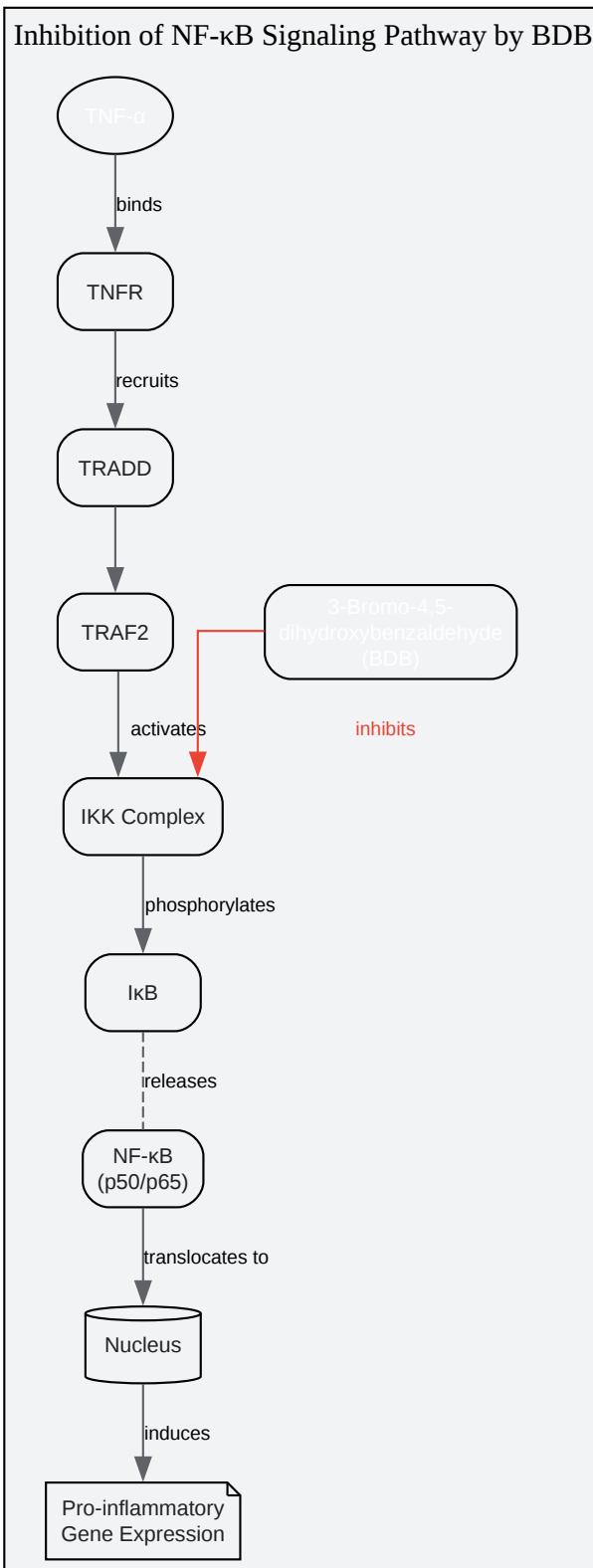
## Anti-inflammatory and Cardioprotective Effects

Studies have shown that BDB can improve cardiac function and reduce mortality after a myocardial infarction in animal models.<sup>[7]</sup> This protective effect is attributed to its ability to inhibit the infiltration of macrophages into the injured heart tissue and suppress the secretion of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.<sup>[7]</sup> The mechanism of this anti-inflammatory action involves the inhibition of the NF- $\kappa$ B signaling pathway.<sup>[7]</sup>

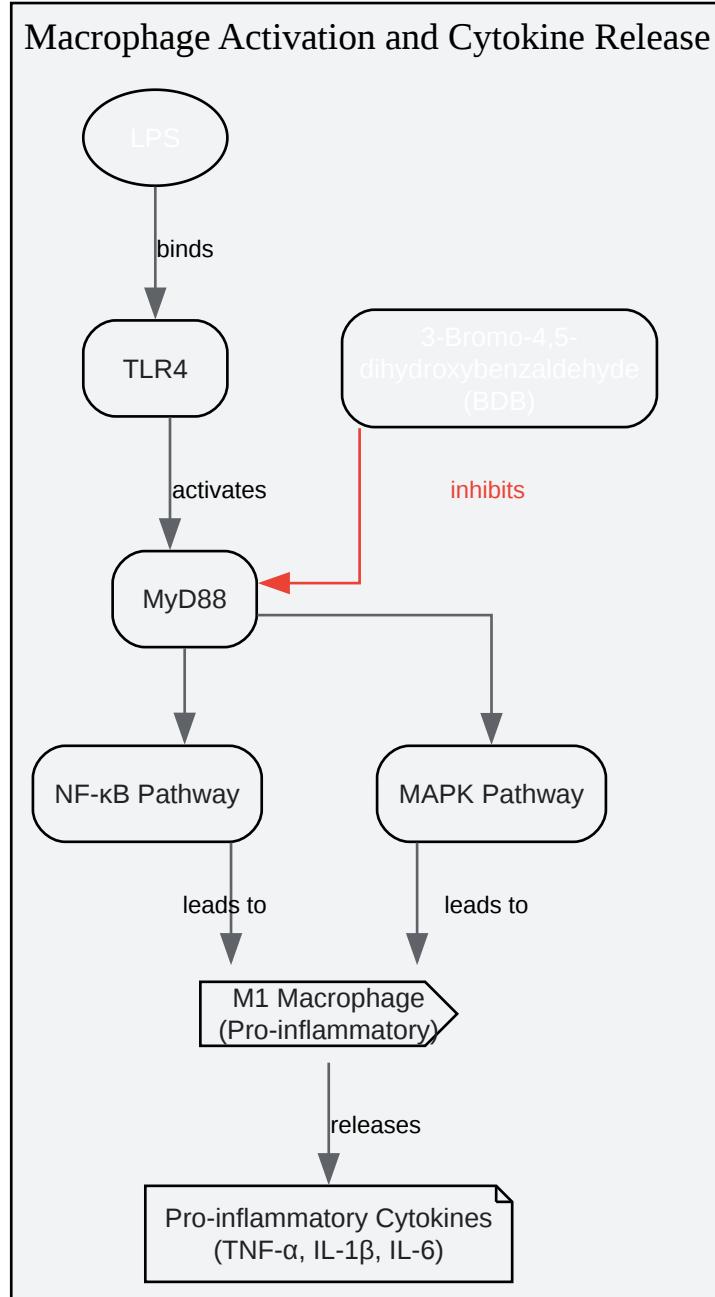
## Antioxidant and Cytoprotective Mechanisms

BDB also demonstrates significant antioxidant activity by activating the Nrf2/HO-1 pathway.<sup>[8]</sup> This pathway plays a crucial role in the cellular defense against oxidative stress. BDB has been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions.<sup>[8]</sup> This activity helps protect skin cells from oxidative damage.<sup>[8]</sup>

The following diagrams illustrate the key signaling pathways modulated by 3-Bromo-4,5-dihydroxybenzaldehyde.

[Click to download full resolution via product page](#)

Inhibition of the NF-κB signaling pathway by 3-Bromo-4,5-dihydroxybenzaldehyde (BDB).

[Click to download full resolution via product page](#)

Inhibition of macrophage activation by 3-Bromo-4,5-dihydroxybenzaldehyde (BDB).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Exploring the full spectrum of macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. biocompare.com [biocompare.com]
- 4. 3-Bromo-4,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 81379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 7. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129006#3-bromo-4-5-dimethoxybenzaldehyde-molecular-weight>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)